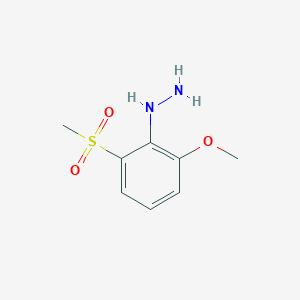

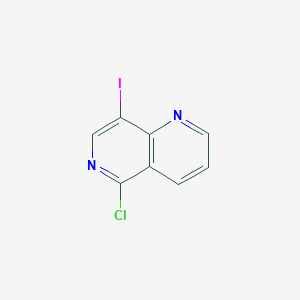

5-Chloro-8-iodo-1,6-naphthyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of various naphthyridine derivatives has been explored in the provided papers. For instance, a new derivative of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), was synthesized using a DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one . Similarly, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs was achieved by chemical modification of pyridine derivatives and subsequent condensation and debenzylation steps . Additionally, the reaction of 4-cyano-1,3-dihydroxy-5,6-7,8-tetrahydroisoquinoline with Vilsmeier reagent resulted in chloro aldehyde, dichloro [2,7]naphthyridine, and monochloro [2,7]naphthyridine, with the structures confirmed by spectral data and X-ray crystal structure analysis . Another study investigated the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles, leading to mono- and di-amino-substituted derivatives and an unexpected rearrangement to 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines . Lastly, 2-chloro-3-formyl-1,8-naphthyridine was synthesized via a Vilsmeier-Haack type reaction, from which novel 1,8-naphthyridines were derived .

Molecular Structure Analysis

The molecular structure of the synthesized naphthyridine derivatives was elucidated using various spectroscopic techniques. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry of the novel compound MBCND, with total energy, HOMO and LUMO energies, and Mulliken atomic charges calculated . The structure of dichloro [2,7]naphthyridine was confirmed by X-ray crystal structure analysis . Similarly, the unexpected 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines were confirmed by X-ray crystallography .

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives with various reagents has been studied. The reaction with Vilsmeier reagent was explored, yielding chloro aldehyde and chlorinated naphthyridines . The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines under different conditions led to mono- and di-amino-substituted derivatives and a rearrangement to 1-oxo derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized naphthyridine derivatives were characterized by their spectral data. The electronic absorption spectra of MBCND were measured in polar and nonpolar solvents, and the observed bands were discussed using TD-DFT calculations . The antibacterial activity of some newly synthesized 1,8-naphthyridines was also reported, indicating potential applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

5-Chloro-8-iodo-1,6-naphthyridine has been used in the synthesis of various heterocyclic compounds. For example, its conversion to a 5-methoxy derivative enabled the synthesis of didehydromatrine, highlighting its utility in creating complex organic molecules (Samatomo, Miura, Kondo, & Yamanaka, 1986).

Construction of Bridging Ligands and Ru(II) Complexes

The 1,5-naphthyridine molecule, a related compound, has been used to construct new bidentate and tridentate ligands, leading to the development of heteroleptic mono- and dinuclear Ru(II) complexes (Singh & Thummel, 2009).

Exploration of Photophysical Properties

The structure of 1-chloro-8-methyl-3-phenylbenzo[b][1,6]naphthyridine, a compound closely related to this compound, has been explored for its photophysical properties, including UV-absorption, fluorescence, and quantum yield studies (Win, Sonawane, & Koketsu, 2019).

Grignard Reagent Utilization

In synthetic chemistry, a scalable and practical method was developed using Grignard reagents for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, demonstrating the adaptability of naphthyridine derivatives in reaction processes (Wang et al., 2020).

Successive Regioselective Metalations

The 1,5-naphthyridine scaffold was subjected to successive regioselective metalations using a combination of Zn-, Mg-, and Li-TMP bases. This demonstrates the naphthyridine's versatility in creating functionalized structures for potential applications in organic electronics and medicine (Balkenhohl et al., 2017).

Synthesis of Polycondensed Heterocycles

This compound derivatives have been used as precursors in the synthesis of polycondensed heterocycles like naphtho[2,3-h][1,6]naphthyridin-5-ones and pyrido[3,2-c][1,6]naphthyridin-6-ones, showcasing its role in developing novel heterocyclic structures (Valés et al., 2002).

Catalyst-Free Synthesis in Aqueous Medium

An innovative, one-pot, catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines was reported, demonstrating a more environmentally friendly and cost-effective approach to synthesizing these compounds (Mukhopadhyay, Das, & Butcher, 2011).

Safety and Hazards

Direcciones Futuras

Naphthyridines, including 5-Chloro-8-iodo-1,6-naphthyridine, have diverse biological activities and photochemical properties, making them important in medicinal chemistry and materials science . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of naphthyridines is of considerable interest .

Mecanismo De Acción

Target of Action

1,6-naphthyridines, a class of compounds to which 5-chloro-8-iodo-1,6-naphthyridine belongs, have been reported to exhibit a variety of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It’s known that 1,6-naphthyridines interact with their targets to exert their effects

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is bbb permeant .

Result of Action

1,6-naphthyridines have been reported to exhibit anticancer activity, suggesting that they may induce cell cycle arrest, apoptosis, or other cellular changes in cancer cells .

Análisis Bioquímico

Biochemical Properties

5-Chloro-8-iodo-1,6-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially inhibiting or activating their functions. For instance, it may bind to the active sites of certain enzymes, altering their catalytic activity. Additionally, this compound can interact with proteins, affecting their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These cellular effects are essential for understanding the compound’s potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, this compound may inhibit enzyme activity by binding to the active site and preventing substrate binding. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific conditions, but it may degrade over time, leading to changes in its biochemical properties. Long-term exposure to the compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular processes. Additionally, this compound can affect the activity of metabolic enzymes, altering the levels of key metabolites and influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications .

Propiedades

IUPAC Name |

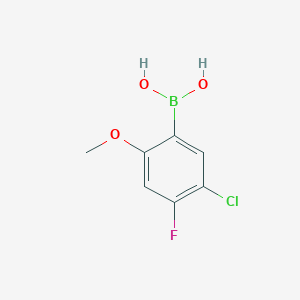

5-chloro-8-iodo-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-11-7(5)6(10)4-12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSROTEYFZGPVRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2Cl)I)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602300 | |

| Record name | 5-Chloro-8-iodo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107484-69-5 | |

| Record name | 5-Chloro-8-iodo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.